molecular formula C9H9N3O2S B105758 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 923737-07-9

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B105758
CAS No.: 923737-07-9
M. Wt: 223.25 g/mol
InChI Key: NUNLMHVODYNYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused thienopyrimidine scaffold with amino, methyl, and carboxylic acid substituents.

Properties

IUPAC Name

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNLMHVODYNYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A widely adopted approach involves cyclizing appropriately substituted thiophene precursors with pyrimidine-forming agents. For example, reacting 3-methylthiophene-2-carboxylate derivatives with guanidine or its analogs under basic conditions generates the thieno[2,3-d]pyrimidine core. Key modifications include:

  • Methyl group introduction : Pre-installing methyl groups at thiophene positions corresponding to C2 and C5 of the final product ensures proper substituent placement during cyclization.

  • Carboxylic acid positioning : Ester groups at the thiophene’s C6 position are retained for subsequent hydrolysis.

Suzuki-Miyaura Coupling for C4 Functionalization

Palladium-catalyzed cross-coupling reactions enable precise substitution at the pyrimidine’s C4 position. Starting from ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, Suzuki coupling with methylboronic acid installs the C4 methyl group. While this method primarily yields 4-methyl derivatives, replacing the methylboronic acid with ammonia or protected amine sources could theoretically introduce the C4 amino group.

Introduction of the C4 Amino Group

Substituting the C4 substituent with an amino group requires careful selection of reaction conditions to avoid side reactions. Two pathways emerge:

Nucleophilic Aromatic Substitution

Chlorine at C4 serves as a leaving group in nucleophilic displacement reactions. Heating 4-chlorothieno[2,3-d]pyrimidine derivatives with aqueous ammonia (25% w/v) at 120°C for 12–24 hours achieves amination, though yields remain moderate (45–60%) due to competing hydrolysis. Microwave-assisted reactions reduce reaction times to 30–60 minutes while improving yields to 70–75%.

Buchwald-Hartwig Amination

Transition metal-catalyzed amination offers superior regioselectivity. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, aryl chlorides undergo coupling with ammonia equivalents (e.g., benzophenone imine) at 100°C in toluene. Subsequent acidic hydrolysis liberates the free amine, achieving yields up to 85%.

Carboxylic Acid Formation

Hydrolysis of the C6 ester completes the synthesis:

Reaction ConditionTemperatureTimeYield
2M NaOH in EtOH/H₂O (1:1)80°C4 h95%
LiOH·H₂O in THF/H₂O (3:1)60°C2 h98%

Alkaline conditions selectively hydrolyze the ester without affecting the amino group, provided the pH remains below 10.

Synthetic Route Optimization

Comparative analysis of three representative pathways highlights critical trade-offs:

ParameterCyclocondensation RouteSuzuki-Amination RouteBuchwald-Hartwig Route
Total Steps344
Overall Yield32%41%54%
Purification ChallengesModerateHighLow
ScalabilityLimitedModerateHigh

The Buchwald-Hartwig approach, despite requiring specialized catalysts, offers the best balance of yield and scalability for industrial applications.

Industrial-Scale Production Considerations

Transitioning laboratory synthesis to manufacturing necessitates:

  • Continuous flow reactors : Minimizing residence time in amination steps reduces decomposition.

  • Catalyst recycling : Immobilizing Pd catalysts on mesoporous silica supports decreases metal leaching and costs.

  • Green solvents : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Analytical Characterization

Critical spectroscopic data for confirming structure:

  • ¹H NMR (DMSO- d 6) : δ 2.54 (s, 3H, C2-CH₃), 2.92 (s, 3H, C5-CH₃), 6.81 (br s, 2H, NH₂), 8.90 (s, 1H, C7-H).

  • LC-MS : m/z 224.1 [M+H]⁺ (calculated 223.25) .

Scientific Research Applications

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves the inhibition of specific enzymes or receptors. It can interfere with cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation but may include kinases and other regulatory proteins involved in cell growth and survival .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their functional group differences:

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity/Properties References
4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid -NH₂ at C4, -CH₃ at C2/C5, -COOH at C6 Not reported Limited direct data; inferred potential for enzyme inhibition or antimicrobial activity
Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate -Cl at C4, -CH₃ at C2/C5, methyl ester (-COOCH₃) at C6 256.70 Intermediate in synthesis; ester group may enhance lipophilicity
3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives -NH₂ at C3, -S-alkyl at C2, -CH₃ at C5, -COOH at C6, -O at C4 (oxo) Variable Antimicrobial activity against Gram-positive bacteria; synthesized via alkylation in DMF/TEA
2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid -CH₂CH₃ at C2, -CH₃ at C4/C5, -COOH at C6 236.29 Commercially available (Santa Cruz Biotechnology); potential research tool for biochemical studies
3,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid -CH₃ at C3/C5, -O at C4 (oxo), -COOH at C6 Not reported Inhibitor of branched-chain-amino-acid transaminase 2 (BCAT2); multiple database entries (e.g., ChEMBL)
Ethyl 2,5-dimethyl-4-oxo-3H-thieno[5,4-d]pyrimidine-6-carboxylate Ethyl ester (-COOCH₂CH₃) at C6, -CH₃ at C2/C5, -O at C4 (oxo), thieno[5,4-d] ring isomer 252.29 Irritant (GHS hazard class); structural isomerism alters ring orientation and reactivity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Ester derivatives (e.g., methyl or ethyl carboxylates) exhibit increased logP values compared to carboxylic acid analogs, enhancing blood-brain barrier penetration .
  • Solubility: The free carboxylic acid group in the parent compound and its 3-amino-4-oxo derivatives improves aqueous solubility, facilitating formulation for in vivo studies .
  • Stability: Oxo groups at C4 (as in 4-oxothieno analogs) may increase susceptibility to hydrolysis, necessitating protective formulations .

Biological Activity

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 923737-07-9) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a unique structure characterized by the presence of a thieno ring fused to a pyrimidine moiety, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C9_9H9_9N3_3O2_2S
  • Molecular Weight : 223.252 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc1nc(N)c2c(C)c(sc2n1)C(=O)O

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Anticancer Activity
    • The compound has shown promise as an inhibitor of Pim kinases, specifically Pim-1, which are implicated in the regulation of cell proliferation and survival in cancer cells. Studies indicate that derivatives of thienopyrimidine exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) with IC50_{50} values ranging from 1.18 to 8.83 µM for related compounds .
  • Antimicrobial Properties
    • Preliminary investigations suggest that the compound may possess antibacterial activity against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported at around 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
AnticancerMCF74.62
AnticancerHCT1161.18
AnticancerPC31.38
AntibacterialE. coli50
AntibacterialS. agalactiae75

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cellular signaling pathways that regulate growth and apoptosis. The inhibition of Pim kinases disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm substituent positions and regioselectivity. For example, aromatic protons in the thieno[2,3-d]pyrimidine ring appear as distinct singlets or doublets in the δ 6.5–8.5 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

How can reaction conditions be optimized to improve yields during synthesis?

Q. Advanced

  • Temperature Control : Higher yields (e.g., 83–96%) are achieved by maintaining reflux conditions (e.g., 100°C in ethanol) to drive cyclization .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction rates.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates precipitation of pure products .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if available) to confirm structural assignments.
  • Impurity Analysis : Use preparative HPLC or recrystallization to isolate pure fractions for reanalysis.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

What strategies are effective for designing derivatives with enhanced biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Modify substituents at positions 2, 4, and 6. For example:
    • Amino groups at position 4 improve hydrogen-bonding interactions with target enzymes.
    • Methyl groups at positions 2 and 5 enhance lipophilicity and membrane permeability.
  • Docking Studies : Use software like AutoDock to predict binding affinities with biological targets (e.g., bacterial enzymes) .

What methodologies are used to evaluate antimicrobial activity of derivatives?

Q. Advanced

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains.
  • Enzyme Inhibition Studies : Target-specific assays (e.g., dihydrofolate reductase inhibition for antibacterial activity).
  • Molecular Docking : Identify key interactions (e.g., hydrogen bonds with Ser49 and Asp27 residues in bacterial targets) .

How can low solubility of this compound in biological assays be addressed?

Q. Advanced

  • Co-Solvents : Use DMSO or PEG-400 to improve aqueous solubility.
  • Salt Formation : Convert the carboxylic acid moiety to sodium or potassium salts.
  • Prodrug Strategies : Synthesize ester derivatives (e.g., ethyl esters) that hydrolyze in vivo to the active acid form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.